molecular formula C18H23N3O2 B1231747 4-Azidoestradiol CAS No. 41164-45-8

4-Azidoestradiol

Cat. No.: B1231747
CAS No.: 41164-45-8
M. Wt: 313.4 g/mol
InChI Key: VUNFQFOBWPMCMM-ZHIYBZGJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidoestradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an azide group (-N₃) attached to the fourth carbon of the estradiol molecule. The azide group imparts unique chemical properties to the molecule, making it a valuable tool in various scientific research applications.

Chemical Reactions Analysis

Types of Reactions: 4-Azidoestradiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).

    Substitution: Sodium azide, polar aprotic solvents (acetonitrile, dimethyl sulfoxide).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction: Primary amines.

    Substitution: Alkyl azides.

    Cycloaddition: Triazoles.

Mechanism of Action

The mechanism of action of 4-Azidoestradiol involves its interaction with estrogen receptors in target tissues. The azide group allows for bioorthogonal reactions, enabling the selective labeling and tracking of estrogen receptors in biological systems. This interaction can modulate various cellular pathways, including gene expression and signal transduction .

Comparison with Similar Compounds

Uniqueness: 4-Azidoestradiol is unique due to its combination of estrogenic activity and the presence of the azide group, which allows for versatile chemical modifications and applications in bioorthogonal chemistry. This dual functionality makes it a valuable tool in both chemical synthesis and biological research.

Properties

CAS No.

41164-45-8

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-4-azido-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23N3O2/c1-18-9-8-11-10-4-6-15(22)17(20-21-19)13(10)3-2-12(11)14(18)5-7-16(18)23/h4,6,11-12,14,16,22-23H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1

InChI Key

VUNFQFOBWPMCMM-ZHIYBZGJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O

Synonyms

4-azidoestradiol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.